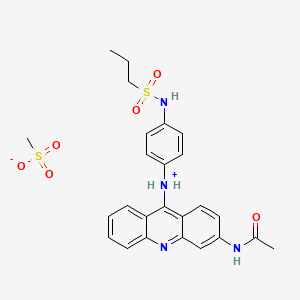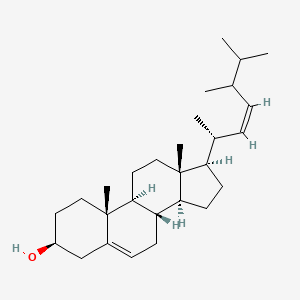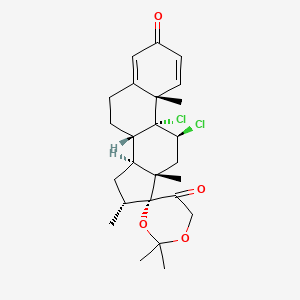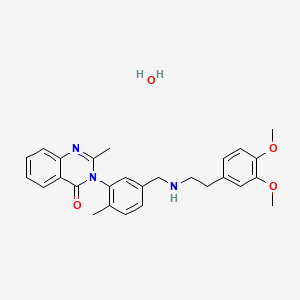
Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties . The structure of this compound includes an acetamide group linked to an acridine moiety, which is further substituted with a propylsulfonyl group. This unique structure contributes to its diverse chemical and biological properties.
准备方法
The synthesis of Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate involves multiple steps. One common method includes the reaction of 9-chloroacridine with 4-aminophenylpropylsulfonamide under specific conditions to form the intermediate product. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. .
科学研究应用
Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in studies related to bacterial and fungal infections.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
作用机制
The mechanism of action of this compound involves the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other DHFR inhibitors used in chemotherapy .
相似化合物的比较
Similar compounds include other sulfonamide derivatives such as:
- N-(4-((4-methyl-1-piperazinyl)sulfonyl)phenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide These compounds also exhibit antimicrobial and anticancer activities but differ in their specific structures and biological activities. The unique combination of the acridine moiety and the propylsulfonyl group in Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate contributes to its distinct properties and potential applications .
属性
CAS 编号 |
53222-00-7 |
|---|---|
分子式 |
C25H28N4O6S2 |
分子量 |
544.6 g/mol |
IUPAC 名称 |
(3-acetamidoacridin-9-yl)-[4-(propylsulfonylamino)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C24H24N4O3S.CH4O3S/c1-3-14-32(30,31)28-18-10-8-17(9-11-18)26-24-20-6-4-5-7-22(20)27-23-15-19(25-16(2)29)12-13-21(23)24;1-5(2,3)4/h4-13,15,28H,3,14H2,1-2H3,(H,25,29)(H,26,27);1H3,(H,2,3,4) |
InChI 键 |
SQALANLEKYHRDX-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















